molecular formula C10H13Cl2N3S B1392879 1-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride CAS No. 1269151-33-8

1-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride

Cat. No.: B1392879
CAS No.: 1269151-33-8
M. Wt: 278.2 g/mol
InChI Key: KFEBBVWYUQGJIE-UHFFFAOYSA-N
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Description

The compound is a derivative of ethanamine, which is an organic compound with a two-carbon backbone acting as a primary amine . It also contains a pyridinyl group, which is a basic heterocyclic aromatic ring structure that shares properties with benzene and pyridine . Additionally, it has a thiazolyl group, a type of azole with a five-membered ring containing both sulfur and nitrogen .


Synthesis Analysis

While the specific synthesis process for this compound isn’t available, compounds with similar structures are often synthesized through various methods, including cyclization, substitution, and addition reactions . The exact method would depend on the starting materials and the desired substitutions on the final product .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the connectivity of the different groups. The ethanamine would provide a two-carbon backbone, with the nitrogen available for further bonding. The pyridinyl and thiazolyl groups would likely contribute to the aromaticity of the compound, with the potential for interesting electronic effects depending on the exact structure .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of an amine could make it a base in certain conditions . The aromatic rings could contribute to its stability and potentially its solubility in various solvents .

Scientific Research Applications

Tautomeric Properties and Electron Distribution

  • N-(Pyridin-2-yl)thiazol-2-amine, a chemical functional unit similar to the compound , shows dynamic tautomerism and divalent N(I) character. This reveals the competition between thiazole and pyridine groups in accommodating tautomeric hydrogen, influencing the electron distribution in the molecule (Bhatia, Malkhede, & Bharatam, 2013).

Structural Characterization and Hydrogen Bonding

  • Research on structural characterization of polymorphs of related compounds, such as 1-(4-methylpyridin-2-yl)thiourea, has been conducted. These studies provide insights into different hydrogen bonding patterns and molecular structures, which are crucial for understanding the properties of the target compound (Böck et al., 2020).

Protonation Sites and Molecular Conformation

  • The study of protonation sites and hydrogen bonding in mono-hydrobromide salts of N,4-diheteroaryl 2-aminothiazoles reveals insights into molecular conformations and intermolecular hydrogen bonding patterns. This is relevant for understanding the behavior of the target compound under different chemical conditions (Böck et al., 2021).

Antimicrobial Activity

  • The synthesis of compounds containing the thiazole moiety, related to the target compound, has been investigated for their antimicrobial activity. This highlights the potential use of these compounds in medical and biological applications (Abdelhamid et al., 2010).

Chiral Secondary Amine Synthesis

  • Research into the crystal structure of chiral secondary amines, closely related to the target compound, provides valuable insights into the synthesis and characterization of these compounds. Such information is crucial for the development of pharmaceuticals and complex organic molecules (Adeleke & Omondi, 2022).

Synthesis Techniques

  • Studies on microwave-assisted synthesis of various 2-amino derivatives of compounds similar to the target molecule expand our understanding of efficient synthesis techniques, which can be crucial for the development of new drugs and materials (Ankati & Biehl, 2010).

Novel Compound Synthesis

  • Research into the synthesis of novel (S)-1-(heteroaryl)ethan-1-amines showcases the diversity of compounds that can be derived from structures similar to the target compound. This broadens the scope for pharmaceutical and chemical research applications (Svete et al., 2015).

Biochemical Analysis

Biochemical Properties

1-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain kinases, which are enzymes that transfer phosphate groups to specific substrates. This interaction can modulate the activity of these kinases, thereby affecting various signaling pathways within the cell .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis . Additionally, it can modulate metabolic pathways, impacting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. This compound has also been found to influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the transcriptional activity of target genes, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound can undergo degradation, which may affect its stability and efficacy. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell viability and metabolic activity . These effects are time-dependent and can vary based on the experimental conditions.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, this compound may exhibit beneficial effects, such as enhanced cell proliferation and improved metabolic function. At higher doses, it can induce toxic or adverse effects, including cell death and organ damage . These threshold effects highlight the importance of dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism. For instance, this compound can influence the activity of enzymes involved in glycolysis and the citric acid cycle, thereby affecting the overall metabolic flux and levels of key metabolites . These interactions can have significant implications for cellular energy production and homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and function . Understanding the transport mechanisms of this compound is essential for elucidating its biological effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it can localize to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression . The subcellular localization of this compound is crucial for understanding its mechanism of action and biological effects.

Properties

IUPAC Name

1-(4-pyridin-4-yl-1,3-thiazol-2-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S.2ClH/c1-7(11)10-13-9(6-14-10)8-2-4-12-5-3-8;;/h2-7H,11H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFEBBVWYUQGJIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=CS1)C2=CC=NC=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride
Reactant of Route 2
1-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride
Reactant of Route 3
Reactant of Route 3
1-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride
Reactant of Route 4
1-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride
Reactant of Route 5
1-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride
Reactant of Route 6
1-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride

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